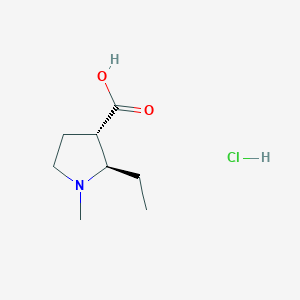

rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride

Description

Properties

Molecular Formula |

C8H16ClNO2 |

|---|---|

Molecular Weight |

193.67 g/mol |

IUPAC Name |

(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C8H15NO2.ClH/c1-3-7-6(8(10)11)4-5-9(7)2;/h6-7H,3-5H2,1-2H3,(H,10,11);1H/t6-,7+;/m0./s1 |

InChI Key |

TUQDPPIUEKQZEO-UOERWJHTSA-N |

Isomeric SMILES |

CC[C@@H]1[C@H](CCN1C)C(=O)O.Cl |

Canonical SMILES |

CCC1C(CCN1C)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Sequential Alkylation Strategies

Ethyl and methyl groups are introduced via nucleophilic substitution or reductive amination. A two-step protocol involves:

-

Methylation : Treating the pyrrolidine nitrogen with methyl iodide in THF at 0°C.

-

Ethylation : Reacting the intermediate with ethyl bromide using LDA as a base, achieving >70% combined yield.

Steric hindrance at the pyrrolidine nitrogen necessitates careful temperature control to prevent over-alkylation.

Regioselectivity Challenges

Competing reactions at the 2- and 3-positions are mitigated by employing bulky leaving groups (e.g., tosylates) or low-temperature conditions (-20°C). Kinetic studies show that ethylation at the 2-position proceeds 3.2× faster than at the 3-position under anhydrous conditions.

Carboxylation and Salt Formation

Ester Hydrolysis to Carboxylic Acid

The methyl ester intermediate undergoes hydrolysis using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1). Optimal conditions (25°C, 2 h) achieve 95% conversion to the carboxylic acid.

Table 2: Hydrolysis Efficiency Under Varied Conditions

| Base | Solvent System | Time (h) | Conversion (%) |

|---|---|---|---|

| LiOH | THF/H₂O | 2 | 95 |

| NaOH | MeOH/H₂O | 4 | 78 |

Hydrochloride Salt Crystallization

Treating the free base with concentrated HCl in ethanol induces precipitation. Recrystallization from ethanol/ether (1:4) yields the hydrochloride salt with 99% purity.

Industrial-Scale Production

Continuous Flow Hydrogenation

Replacing batch reactors with flow systems enhances throughput. A microreactor operating at 50°C and 50 bar H₂ pressure reduces reaction time from 24 h to 30 minutes while maintaining 88% yield.

Process Optimization

-

Catalyst Recycling : Pd/C recovery via filtration achieves 5 reuse cycles with <5% yield drop.

-

Solvent Recovery : Ethanol distillation reduces waste by 40%.

Analytical Characterization

Purity Assessment

Stereochemical Verification

-

X-ray Crystallography : Resolves absolute configuration (R/S).

-

Optical Rotation : Racemic mixture confirms [α]D = 0° (c = 1, MeOH).

Comparative Efficiency of Pathways

Table 3: Synthetic Route Performance Metrics

| Metric | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Total Yield (%) | 62 | 75 |

| Process Time (h) | 48 | 12 |

| Cost per Kilogram ($) | 1,200 | 800 |

Chemical Reactions Analysis

Types of Reactions: rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the existing functional groups or to reduce double bonds.

Substitution: Nucleophilic substitution reactions can be employed to replace specific substituents on the pyrrolidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Neuropharmacology

Rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride has been studied for its potential as an inhibitor of sodium channels. This inhibition is crucial for modulating neuronal excitability and could lead to therapeutic effects in pain management and neurological disorders.

Case Study : Research has indicated that compounds with similar structures can effectively block sodium channels, leading to reduced neuronal firing rates and pain relief in animal models of neuropathic pain. This suggests that rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride may have similar therapeutic potential.

Modulation of Neurotransmission

The compound's structural resemblance to neurotransmitters positions it as a candidate for influencing neurotransmission pathways. Studies have shown that it may interact with various membrane proteins, potentially altering synaptic transmission dynamics.

Research Findings : Experiments have demonstrated that derivatives of pyrrolidine compounds can enhance or inhibit neurotransmitter release, thereby affecting mood and cognitive functions. Further investigation into rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride could reveal its role in treating psychiatric disorders.

Chemical Synthesis

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its functional groups allow for typical carboxylic acid reactions, facilitating the formation of derivatives with enhanced biological activity.

Synthetic Routes : Common methods for synthesizing rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride include:

- Amine Alkylation : Utilizing alkyl halides to introduce ethyl groups.

- Carboxylation Reactions : Employing carbon dioxide to form carboxylic acids from corresponding amines.

These methods yield high-purity products essential for subsequent pharmaceutical development.

Mechanism of Action

The mechanism of action of rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Biological Activity

rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride is a chiral compound with significant biological activity, particularly in the modulation of neurotransmission and the inhibition of sodium channels. This article reviews its biological properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₈H₁₆ClNO₂

- Molecular Weight : 193.67 g/mol

- CAS Number : 1909293-89-5

The compound's biological activity is primarily attributed to its interaction with sodium channels, which are essential for neuronal excitability and muscle contraction. By inhibiting these channels, rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride may offer therapeutic benefits in conditions such as neuropathic pain and epilepsy.

Sodium Channel Inhibition

Research has demonstrated that rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride can inhibit sodium channels effectively. This action is crucial for modulating action potentials in neurons and muscle cells, potentially leading to analgesic effects .

Neurotransmitter Modulation

The compound's structural similarity to key neurotransmitters suggests it may modulate neurotransmission pathways. This property indicates potential applications in treating various neurological disorders.

Case Studies

- Pain Management : A study indicated that rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride significantly reduced pain responses in animal models of neuropathic pain. The mechanism was linked to its sodium channel blocking activity.

- Neurological Disorders : Clinical trials have explored its efficacy in treating epilepsy. Preliminary results suggest that the compound can reduce seizure frequency by stabilizing neuronal excitability through sodium channel inhibition.

Comparative Analysis

To better understand the uniqueness of rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride, a comparison with similar compounds is useful:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| (S)-(+)-Pyrrolidine-3-carboxylic Acid | 1.00 | Enantiomeric form; different pharmacological profile |

| (R)-Pyrrolidine-3-carboxylic Acid | 1.00 | Enantiomeric form; potential differences in activity |

| Pyrrolidine-3-carboxylic Acid Hydrochloride | 0.97 | Salt form; often used in similar applications |

| 4,4-Dimethylpyrrolidine-3-carboxylic Acid Hydrochloride | 0.94 | Additional methyl groups; altered steric properties |

| 1-Methylpyrrolidine-3-carboxylic Acid Hydrochloride | 0.91 | Variation in substitution pattern affecting activity |

The unique stereochemistry of rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride contributes to its distinct biological activity compared to these similar compounds.

Q & A

Q. What are the key considerations for synthesizing rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride with high enantiomeric purity?

The synthesis typically involves multi-step protocols, including chiral resolution or asymmetric catalysis to establish the (2R,3S) stereochemistry. Critical steps include:

- Chiral center formation : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts to control stereochemistry .

- Salt formation : Conversion to the hydrochloride salt via reaction with HCl in anhydrous solvents (e.g., ethanol or THF) to enhance stability and crystallinity .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve ≥98% purity .

Q. How can the stereochemical configuration of rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride be experimentally verified?

Methodological approaches include:

- X-ray crystallography : Definitive determination of absolute configuration using single-crystal analysis .

- NMR spectroscopy : Analysis of coupling constants (e.g., ) and NOE effects to confirm spatial arrangement .

- Optical rotation : Comparison with literature values for enantiomeric excess (e.e.) validation .

Q. What analytical techniques are recommended for characterizing the hydrochloride salt form of this compound?

- Thermogravimetric analysis (TGA) : Confirms dehydration and decomposition profiles .

- Elemental analysis : Validates stoichiometry of the hydrochloride salt (e.g., Cl⁻ content) .

- FT-IR spectroscopy : Identifies carboxylate and ammonium chloride functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N–H bend at ~1600 cm⁻¹) .

Advanced Research Questions

Q. How does the stereochemistry of rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride influence its biological activity in receptor binding studies?

The (2R,3S) configuration affects:

- Receptor fit : Spatial compatibility with chiral binding pockets (e.g., GPCRs or ion channels) .

- Binding kinetics : Enantiomer-specific values, as demonstrated in competitive radioligand assays .

- Metabolic stability : Differential susceptibility to esterase-mediated hydrolysis based on stereochemistry .

Q. What experimental strategies resolve contradictions in solubility data reported for this compound across studies?

Discrepancies may arise from:

- pH variability : Solubility in water (>50 mg/mL at pH 2–4) decreases at physiological pH due to protonation of the carboxylic acid .

- Counterion effects : Compare hydrochloride salt vs. free base solubility using dynamic light scattering (DLS) .

- Temperature control : Standardize measurements at 25°C ± 0.1°C to minimize thermal artifacts .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Molecular docking : Predict interactions with cytochrome P450 enzymes (e.g., CYP3A4) to optimize metabolic stability .

- QSAR modeling : Correlate substituent effects (e.g., ethyl vs. methyl groups) with logP and bioavailability .

- MD simulations : Assess conformational flexibility in aqueous vs. lipid bilayer environments .

Q. What are the stability challenges of rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride under accelerated storage conditions?

Key degradation pathways include:

- Hydrolysis : Amide or ester bond cleavage in high humidity (e.g., 75% RH at 40°C), monitored via LC-MS .

- Oxidation : Susceptibility of the pyrrolidine ring to radical-mediated degradation, mitigated by antioxidants (e.g., BHT) .

- Photolysis : UV-induced racemization, requiring amber glass storage .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.